3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Mechanism of Action
Target of Action
The primary target of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell growth, particularly in cancer cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .
Biochemical Analysis
Biochemical Properties
3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has been identified as a strategic compound for biochemical applications . It has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to show superior cytotoxic activities against certain cell lines, suggesting potential interactions with cellular biomolecules .
Cellular Effects
The compound exerts notable effects on various types of cells and cellular processes. It has been reported to significantly inhibit the growth of certain cell lines, indicating its influence on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression . The compound’s inhibitory activity against CDK2/cyclin A2 has been noted, suggesting potential binding interactions with these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound in animal models appear to vary with dosage . While specific threshold effects and potential toxic or adverse effects at high doses have not been extensively studied, the compound has shown significant inhibitory activity at certain concentrations .
Metabolic Pathways
Given its interactions with enzymes such as CDK2, it is likely involved in several metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : Conversion of the benzamide group to a carboxylic acid.
Reduction: : Reduction of the pyrazolo[1,5-a]pyrimidin-6-yl core to produce a corresponding amine.
Substitution: : Replacement of the dimethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed
Oxidation: : this compound carboxylic acid.
Reduction: : this compound amine.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolo[1,5-a]pyrimidin-6-yl core is particularly useful in the design of new pharmaceuticals and agrochemicals.
Biology
Biologically, 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has shown potential as an antitumor agent. Its ability to inhibit certain enzymes involved in cell proliferation makes it a candidate for cancer research.
Medicine
In medicine, this compound may be explored for its therapeutic properties. Its derivatives could be developed into drugs targeting various diseases, including cancer and inflammatory conditions.
Industry
In industry, the compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating innovative products.
Comparison with Similar Compounds
3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolo[1,5-a]pyrimidines and benzamide derivatives, which may have different substituents or core structures. These compounds can be compared based on their efficacy, toxicity, and pharmacokinetic properties.
List of Similar Compounds
Pyrazolo[1,5-a]pyrimidin-6-yl derivatives
Benzamide derivatives
Other pyrazolo[1,5-a]pyrimidines with different substituents
Properties
IUPAC Name |
3,4-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)18-13-8-16-14-5-6-17-19(14)9-13/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXKHZKFGZQTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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